molecular formula C7H17ClN2O2 B089156 Methylcarbamylcholine chloride CAS No. 14721-76-7

Methylcarbamylcholine chloride

Cat. No.: B089156
CAS No.: 14721-76-7
M. Wt: 196.67 g/mol
InChI Key: RPJDIXRPQHHJFC-UHFFFAOYSA-N
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Description

Methylcarbamylcholine chloride, also known as methylcarbachol, is a quaternary ammonium compound with the molecular formula (CH3)3N+CH2CH2OC(O)NHCH3 Cl-. It is a cholinergic agonist that mimics the action of acetylcholine, a neurotransmitter, by binding to and activating acetylcholine receptors. This compound is primarily used in scientific research to study the effects of cholinergic stimulation on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcarbamylcholine chloride can be synthesized through a multi-step process. The synthesis typically begins with the reaction of 2-chloroethanol with urea to form 2-chloroethyl carbamate. This intermediate is then quaternized by reacting with trimethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methylcarbamylcholine chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

    Hydrolysis: In aqueous solutions, it can hydrolyze to form methylcarbamylcholine and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Typically occurs under acidic or basic conditions.

Major Products:

Scientific Research Applications

Methylcarbamylcholine chloride is widely used in scientific research due to its ability to mimic acetylcholine. Some of its applications include:

Mechanism of Action

Methylcarbamylcholine chloride acts as an agonist of muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological effects such as muscle contraction, increased glandular secretion, and modulation of neuronal activity. The compound is more resistant to hydrolysis by acetylcholinesterase, resulting in a longer duration of action compared to acetylcholine .

Comparison with Similar Compounds

    Carbamoylcholine (Carbachol): Another cholinergic agonist with similar structure and function.

    Bethanechol: A cholinergic agonist used to treat urinary retention.

    Methacholine: Used in diagnostic tests for asthma.

Uniqueness: Methylcarbamylcholine chloride is unique due to its specific binding affinity and resistance to acetylcholinesterase, making it a valuable tool in research settings. Its ability to selectively activate cholinergic receptors without rapid degradation allows for more prolonged and controlled studies .

Biological Activity

Methylcarbamylcholine chloride (MCC) is a synthetic compound that acts as a cholinergic agonist, primarily targeting nicotinic and muscarinic acetylcholine receptors. This article reviews the biological activity of MCC, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₇H₁₉ClN₂O₂
  • Molecular Weight : 182.65 g/mol
  • CAS Number : 51-83-2

This compound functions by mimicking acetylcholine, binding to both nicotinic and muscarinic receptors. Its action is characterized by:

  • Nicotinic Receptor Activation : MCC induces depolarization in neurons, leading to neurotransmitter release. Studies show that it can stimulate the release of neurotransmitters such as norepinephrine and dopamine from pre-loaded cells in the rat brain .
  • Muscarinic Receptor Interaction : While it activates muscarinic receptors, its potency is significantly lower compared to other agonists like carbachol. It has been reported to be approximately 42 times less potent than carbachol in contracting the ileum .

Biological Activity and Pharmacological Effects

MCC has been shown to exhibit various biological activities:

  • Neurotransmission Enhancement : Research indicates that MCC enhances spontaneous acetylcholine release in brain slices, which is crucial for synaptic transmission and modulation of neuronal excitability .
  • Cardiovascular Effects : In vivo studies demonstrate that intravenous administration of MCC can cause transient increases in blood pressure, similar to nicotine, indicating its potential cardiovascular effects .
  • Desensitization Effects : Prolonged exposure to MCC can lead to desensitization of nicotinic receptors, impacting its efficacy over time .

Case Studies and Research Findings

Several studies have highlighted the pharmacological significance of MCC:

  • Study on Aging Effects : A study assessed how aging affects cholinergic autoreceptor function using MCC. It was found that while the ability of MCC to enhance acetylcholine release was only modestly altered with age, sensitivity to antagonists was significantly reduced in older rats .
  • Nicotinic Receptor Binding : Research using radiolabeled MCC demonstrated selective binding to nicotinic receptors in rat brains, providing insights into its receptor-specific actions and potential therapeutic applications .

Comparative Biological Activity

To provide a clearer understanding of MCC's biological activity relative to other cholinergic agents, the following table summarizes key findings:

CompoundReceptor TypePotency (relative)Notable Effects
MethylcarbamylcholineNicotinicModerateEnhances neurotransmitter release
CarbacholMuscarinicHighStrong contraction of smooth muscle
N-Methyl-carbacholMixedLowDepolarizes sympathetic ganglia

Properties

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDIXRPQHHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045789
Record name Methylcarbamylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14721-76-7
Record name Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline, chloride, methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylcarbamylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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